molecular formula C20H24N4O B2935812 N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-propylpentanamide CAS No. 863020-04-6

N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-propylpentanamide

Cat. No.: B2935812
CAS No.: 863020-04-6
M. Wt: 336.439
InChI Key: MYYHDBSLGBIFHG-UHFFFAOYSA-N
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Description

N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-propylpentanamide is a complex organic compound characterized by its imidazo[1,2-a]pyrimidin-2-yl group attached to a phenyl ring, which is further connected to a 2-propylpentanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-propylpentanamide typically involves multiple steps, starting with the formation of the imidazo[1,2-a]pyrimidin-2-yl core. This can be achieved through multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reactions[_{{{CITATION{{{_1{Synthetic approaches and functionalizations of imidazo1,2-a .... The phenyl ring is then functionalized, and the amide bond is formed using appropriate reagents and conditions.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-propylpentanamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-propylpentanamide may serve as a probe or inhibitor in studies involving enzyme activity and protein interactions.

Medicine: The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Comparison with Similar Compounds

  • N-(4-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)methanesulfonamide

  • 3-Imidazo[1,2-a]pyrimidin-2-ylpropanoic acid

Uniqueness: N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-propylpentanamide stands out due to its unique structural features, which confer distinct chemical and biological properties compared to similar compounds

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Properties

IUPAC Name

N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2-propylpentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O/c1-3-7-15(8-4-2)19(25)22-17-10-5-9-16(13-17)18-14-24-12-6-11-21-20(24)23-18/h5-6,9-15H,3-4,7-8H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYYHDBSLGBIFHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C(=O)NC1=CC=CC(=C1)C2=CN3C=CC=NC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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